AY254

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

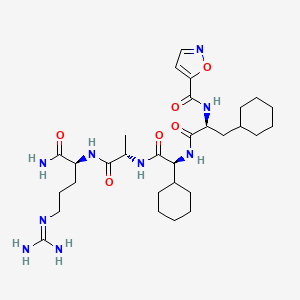

C30H49N9O6 |

|---|---|

Molecular Weight |

631.8 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C30H49N9O6/c1-18(26(41)37-21(25(31)40)13-8-15-34-30(32)33)36-29(44)24(20-11-6-3-7-12-20)39-27(42)22(17-19-9-4-2-5-10-19)38-28(43)23-14-16-35-45-23/h14,16,18-22,24H,2-13,15,17H2,1H3,(H2,31,40)(H,36,44)(H,37,41)(H,38,43)(H,39,42)(H4,32,33,34)/t18-,21-,22-,24-/m0/s1 |

InChI Key |

ZVDSAIOSGOWYAW-CKLTXHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@H](CC2CCCCC2)NC(=O)C3=CC=NO3 |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC=NO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AY254

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of AY254, a potent and biased agonist of Protease-Activated Receptor 2 (PAR2). The information presented herein is curated from peer-reviewed scientific literature to facilitate further research and development in therapeutic areas where PAR2 modulation is of interest.

Core Mechanism of Action

This compound is a synthetic peptide-based agonist that exhibits biased signaling at the G-protein coupled receptor, PAR2.[1] Unlike the endogenous activating proteases like trypsin, which elicit a broad range of intracellular signals, this compound preferentially activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), with significantly less potency for inducing intracellular calcium mobilization.[2][3] This biased agonism makes this compound a valuable tool for dissecting the distinct physiological and pathophysiological roles of the PAR2-ERK1/2 signaling axis.

Quantitative Pharmacological Data

The signaling bias of this compound is quantified by its differential potency (EC50 values) for activating the ERK1/2 phosphorylation cascade versus the Gq-mediated calcium signaling pathway. The following table summarizes the key quantitative data for this compound in Chinese Hamster Ovary (CHO) cells stably expressing human PAR2.

| Parameter | Value | Cell Line | Reference |

| ERK1/2 Phosphorylation | EC50 = 2 nM | CHO-hPAR2 | [2][3] |

| Ca2+ Mobilization | EC50 = 80 nM | CHO-hPAR2 | [2][3] |

Signaling Pathway of this compound

This compound's mechanism of action is centered on its selective activation of the PAR2-mediated ERK1/2 signaling pathway. Upon binding to PAR2, this compound induces a conformational change in the receptor that favors coupling to G-proteins that initiate the MAPK cascade, while having a lesser effect on Gq coupling, which leads to phospholipase C activation and subsequent intracellular calcium release. This biased signaling has been shown to have significant functional consequences in various cellular contexts, particularly in cancer cell lines.

Key Functional Effects in Human Colorectal Carcinoma Cells (HT29)

In the human colorectal carcinoma cell line HT29, which endogenously expresses PAR2, the ERK-biased signaling of this compound translates into specific cellular responses:

-

Attenuation of Cytokine-Induced Caspase 3/8 Activation: this compound has been shown to protect HT29 cells from apoptosis induced by pro-inflammatory cytokines, a process mediated through the activation of the ERK1/2 survival pathway.[2][3]

-

Promotion of Scratch-Wound Healing: By stimulating cell migration and proliferation via the ERK1/2 pathway, this compound promotes the closure of scratch wounds in HT29 cell monolayers.[2][3]

-

Induction of IL-8 Secretion: this compound stimulates the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from HT29 cells, an effect also dependent on ERK1/2 signaling.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

-

Cell Line: HT-29 (ATCC® HTB-38™), human colorectal adenocarcinoma cell line.

-

Growth Medium: McCoy's 5a Medium Modified (ATCC® 30-2007™) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a suitable non-enzymatic cell dissociation solution or 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Cells are then re-seeded at a lower density for propagation.

This assay quantifies the level of phosphorylated ERK1/2 in response to this compound treatment.

-

Cell Seeding and Treatment: HT29 cells are seeded in 6-well plates and grown to 80-90% confluency. Prior to treatment, cells are serum-starved for 12-24 hours to reduce basal ERK1/2 phosphorylation. Cells are then treated with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: After treatment, the medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) and an antibody for total ERK1/2 as a loading control. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated ERK1/2 to total ERK1/2.

This assay measures changes in intracellular calcium concentration following stimulation with this compound.

-

Cell Seeding: HT29 cells are seeded into a black-walled, clear-bottom 96-well microplate and cultured to confluency.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

-

Compound Addition and Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations. The fluorescence intensity is then measured kinetically over time (e.g., every second for 1-2 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The results are typically expressed as a percentage of the response to a maximal concentration of a reference agonist (e.g., trypsin).

This assay is used to assess the anti-apoptotic effect of this compound.

-

Cell Treatment: HT29 cells are seeded in a 96-well plate. Cells are pre-treated with this compound for a specified duration before being challenged with a pro-apoptotic stimulus (e.g., a cocktail of TNF-α and IFN-γ) for a further incubation period.

-

Assay Procedure: A commercially available fluorometric or colorimetric caspase 3/8 activity assay kit is used according to the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-specific substrate that is cleaved by the active enzyme to produce a fluorescent or colored product.

-

Measurement and Analysis: The fluorescence or absorbance is measured using a microplate reader. The caspase activity in this compound-treated cells is compared to that in cells treated with the pro-apoptotic stimulus alone.

This assay evaluates the effect of this compound on cell migration.

-

Cell Seeding: HT29 cells are grown to a confluent monolayer in a 6-well or 12-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with a medium containing this compound or a vehicle control. The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.

-

Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.

This assay measures the amount of IL-8 secreted by HT29 cells in response to this compound.

-

Cell Treatment and Supernatant Collection: HT29 cells are seeded in a 24-well plate and treated with this compound for a specified period (e.g., 24 hours). The cell culture supernatant is then collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: A commercially available human IL-8 ELISA kit is used to quantify the concentration of IL-8 in the supernatants. The assay is performed according to the manufacturer's protocol, which typically involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with an anti-human IL-8 capture antibody.

-

Incubation to allow IL-8 to bind to the capture antibody.

-

Washing, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).

-

A second incubation and wash step.

-

Addition of a substrate solution that is converted by the enzyme to produce a colored product.

-

Addition of a stop solution to terminate the reaction.

-

-

Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. A standard curve is generated using the known concentrations of the IL-8 standards, and this is used to determine the concentration of IL-8 in the experimental samples.

Conclusion

This compound is a potent and selective biased agonist of PAR2, demonstrating a clear preference for activating the ERK1/2 signaling pathway over calcium mobilization. This unique pharmacological profile makes it an invaluable research tool for elucidating the specific roles of PAR2-mediated ERK1/2 signaling in various physiological and pathological processes, including cancer cell proliferation, survival, and inflammation. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic potential of modulating this important signaling axis.

References

AY254: A Technical Guide to an ERK-Biased Protease-Activated Receptor 2 (PAR2) Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AY254, a potent and selective ERK-biased agonist of Protease-Activated Receptor 2 (PAR2). This compound represents a significant tool for investigating the nuanced signaling pathways of PAR2, a receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] This document outlines the pharmacological data of this compound, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Introduction to PAR2 and Biased Agonism

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[3][4] This cleavage unmasks a "tethered ligand" that binds to the receptor, initiating intracellular signaling cascades.[4] PAR2 is expressed in numerous cell types and is activated by proteases such as trypsin and mast cell tryptase.[3][5]

PAR2 activation can lead to downstream signaling through two principal pathways:

-

Gαq-mediated pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC).

-

β-arrestin-mediated pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins. β-arrestins not only desensitize G protein signaling but also act as scaffolds for other signaling proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).[3]

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another. An ERK-biased PAR2 agonist, like this compound, selectively promotes the β-arrestin-ERK signaling cascade while having a lesser effect on Gαq-mediated calcium mobilization.[1][2] This property makes this compound a valuable pharmacological tool to dissect the distinct physiological roles of these pathways.

Quantitative Data for this compound and Related PAR2 Ligands

The following table summarizes the in vitro pharmacological data for this compound in comparison to other PAR2 agonists, highlighting its ERK bias. The data is derived from studies on Chinese Hamster Ovary (CHO) cells transfected with human PAR2 (hPAR2).[1][2]

| Compound | Target Pathway | EC50 | Emax | Bias | Reference |

| This compound | ERK1/2 Phosphorylation | 2 nM | Not Reported | ERK-biased | [1][2][6] |

| Ca2+ Release | 80 nM | Not Reported | [1][2][6] | ||

| AY77 | ERK1/2 Phosphorylation | 2 µM | Not Reported | Ca2+-biased | [1][2] |

| Ca2+ Release | 40 nM | Not Reported | [1][2] | ||

| DF253 | ERK1/2 Phosphorylation | > 100 µM | Not Reported | Ca2+-biased | [1][2] |

| Ca2+ Release | 2 µM | Not Reported | [1][2] |

EC50: The half-maximal effective concentration. Emax: The maximum response induced by the compound.

Signaling Pathways and Experimental Workflow

PAR2 Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by PAR2, highlighting the biased activation by this compound towards the ERK pathway.

References

- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

In-Depth Technical Guide: Structure and Chemical Properties of AY254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of AY254, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Compound Details: this compound

This compound is a synthetic peptide analog that demonstrates significant biased agonism for the PAR2 receptor, preferentially activating the ERK1/2 signaling pathway over calcium mobilization. This property makes it a valuable tool for investigating the distinct downstream effects of PAR2 activation.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C30H49N9O6 | [1] |

| Molecular Weight | 631.77 g/mol | [1] |

| CAS Number | 2093408-03-6 | [1] |

| Sequence | {5-Isoxazolylcarbonyl-Cha}-{Chg}-Ala-Arg-NH2 | [1] |

| Appearance | Solid powder | [2] |

| Purity | ≥95% (HPLC) | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity

| Parameter | Value | Cell Line | Reference |

| EC50 (ERK1/2 Phosphorylation) | 2 nM | CHO-hPAR2 | [3][4] |

| EC50 (Ca2+ Release) | 80 nM | CHO-hPAR2 | [3][4] |

Signaling Pathway of this compound

This compound's biased agonism results in the specific activation of the ERK1/2 signaling cascade. The following diagram illustrates the proposed mechanism of action.

Caption: this compound signaling pathway via PAR2 and ERK1/2 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

ERK1/2 Phosphorylation Assay

This protocol describes the measurement of ERK1/2 phosphorylation in response to this compound treatment using Western blotting.

Experimental Workflow:

Caption: Workflow for ERK1/2 phosphorylation Western blot analysis.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary cells stably expressing human PAR2 (CHO-hPAR2) or human colorectal adenocarcinoma cells (HT29) in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal ERK1/2 phosphorylation, starve the cells in serum-free media for 12-16 hours prior to the experiment.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a short duration, typically 5-15 minutes, at 37°C.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium levels using a fluorescent plate reader and a calcium-sensitive dye.

Methodology:

-

Cell Seeding: Seed CHO-hPAR2 cells into a black-walled, clear-bottom 96-well plate at a density that ensures a confluent monolayer on the day of the assay.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dye solution for 30-60 minutes at 37°C in the dark.

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading before injecting varying concentrations of this compound. Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for 1-3 minutes to capture the peak calcium response.

Caspase 3/8 Activation Assay

This protocol outlines the assessment of this compound's effect on cytokine-induced apoptosis by measuring caspase 3 and 8 activity.

Methodology:

-

Cell Culture and Cytokine Treatment: Culture HT29 cells and treat them with a combination of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) for 24 hours to induce apoptosis.

-

This compound Co-treatment: Co-treat the cells with the cytokines and varying concentrations of this compound.

-

Caspase Activity Measurement: Following treatment, measure caspase 3 and 8 activity using a luminogenic or fluorogenic substrate-based assay kit (e.g., Caspase-Glo® 3/8 Assay). The assay involves lysing the cells and adding a specific substrate for caspase 3 or 8, which, when cleaved, generates a signal that is proportional to the caspase activity.

Scratch-Wound Healing Assay

This protocol describes an in vitro assay to evaluate the effect of this compound on cell migration and wound closure in HT29 cells.[3][5]

Methodology:

-

Cell Seeding: Seed HT29 cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform, straight scratch across the center of the cell monolayer.

-

Treatment and Imaging: Wash the wells with PBS to remove detached cells and replace the media with fresh media containing different concentrations of this compound. Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.

IL-8 Secretion Assay

This protocol details the quantification of Interleukin-8 (IL-8) secreted by HT29 cells in response to this compound treatment using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture and Treatment: Seed HT29 cells in a 24-well or 48-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge it to remove any cellular debris.

-

ELISA: Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to a 96-well plate pre-coated with an IL-8 capture antibody, followed by the addition of a detection antibody, a substrate solution, and finally a stop solution. The absorbance is then read at a specific wavelength (e.g., 450 nm), and the IL-8 concentration is determined by comparison to a standard curve.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.12. Scratch Wound-healing Assay [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. clyte.tech [clyte.tech]

- 5. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of AY254: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of AY254, a potent and selective biased agonist for Protease-Activated Receptor 2 (PAR2). This compound has emerged as a significant research tool for elucidating the nuanced signaling pathways of PAR2, demonstrating a strong preference for the ERK1/2 phosphorylation pathway over intracellular calcium mobilization. This biased agonism presents a promising avenue for the development of targeted therapeutics for a range of inflammatory and proliferative diseases. This guide details the quantitative data from initial studies, the experimental protocols for its synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] The canonical activation of PAR2 by proteases such as trypsin involves the cleavage of its extracellular N-terminus, exposing a tethered ligand that activates the receptor.[1] However, emerging evidence has revealed the concept of "biased signaling," where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[2]

This compound was developed and characterized as a tool to explore this phenomenon of biased agonism at PAR2.[1] Its discovery has provided researchers with a means to selectively activate the PAR2-ERK1/2 signaling axis, allowing for a more precise dissection of its functional consequences.[1]

Quantitative Data Summary

The initial characterization of this compound and related compounds yielded critical quantitative data that established its biased agonist profile. This data, primarily from the seminal work of Jiang et al. (2017), is summarized below for comparative analysis.[1]

| Compound | Sequence | PAR2-mediated ERK1/2 Phosphorylation EC50 (nM)[1] | PAR2-mediated Ca2+ Release EC50 (nM)[1] | Bias Factor (ERK1/2 vs. Ca2+) |

| This compound | Isox-Cha-Chg-A-R-NH2 | 2 | 80 | 40-fold towards ERK1/2 |

| AY77 | Isox-Cha-Chg-NH2 | 2000 | 40 | 50-fold towards Ca2+ |

| DF253 | 2f-LAAAAI-NH2 | >100,000 | 2000 | >50-fold towards Ca2+ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound as reported in its initial characterization.

Synthesis of this compound (Isox-Cha-Chg-A-R-NH2)

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Chg-OH, Fmoc-Cha-OH)

-

Rink Amide MBHA resin

-

5-isoxazolecarboxylic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

DCM (Dichloromethane)

-

HPLC grade acetonitrile and water

Protocol:

-

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, use a 4-fold excess of the Fmoc-amino acid, HBTU, and DIPEA in DMF. Allow the reaction to proceed for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

-

N-terminal Capping: After the final amino acid coupling, cap the N-terminus with 5-isoxazolecarboxylic acid using HBTU and DIPEA in DMF for 2 hours.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile in water (containing 0.1% TFA).

-

Lyophilization and Characterization: Lyophilize the purified fractions to obtain the final peptide as a white powder. Confirm the identity and purity of this compound by mass spectrometry and analytical HPLC.

Cell Culture

-

HT-29 human colorectal adenocarcinoma cells: Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

CHO-hPAR2 cells (Chinese Hamster Ovary cells stably expressing human PAR2): Maintained in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

ERK1/2 Phosphorylation Assay

Materials:

-

CHO-hPAR2 or HT-29 cells

-

Serum-free medium

-

This compound and other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated goat anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other agonists for 5 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. Plot the data as a percentage of the maximal response and determine the EC50 values using a non-linear regression analysis.

Calcium Mobilization Assay

Materials:

-

CHO-hPAR2 cells

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound and other test compounds

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Protocol:

-

Cell Seeding: Seed CHO-hPAR2 cells into 96-well plates and allow them to attach overnight.

-

Dye Loading: Load the cells with Fluo-4 AM (e.g., 2 µM) in the presence of Pluronic F-127 (e.g., 0.02%) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Place the plate in the FLIPR instrument. After establishing a stable baseline fluorescence reading, add various concentrations of this compound or other agonists.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the data as a percentage of the maximal response and calculate the EC50 values using a non-linear regression analysis.

Caspase 3/8 Activation Assay

Materials:

-

HT-29 cells

-

Cytokine cocktail (e.g., TNF-α, IFN-γ) to induce apoptosis

-

This compound

-

Caspase-Glo® 3/7 and Caspase-Glo® 8 Assay Systems (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HT-29 cells in a white-walled 96-well plate.

-

Pre-treatment: Pre-treat the cells with this compound for 1 hour.

-

Apoptosis Induction: Add a cytokine cocktail to induce apoptosis and incubate for a specified time (e.g., 24 hours).

-

Caspase Activity Measurement: Add the Caspase-Glo® reagent to the wells, incubate at room temperature, and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the cytokine-treated control and express the results as a percentage of caspase activation.

Scratch-Wound Healing Assay

Materials:

-

HT-29 cells

-

12-well plates

-

P200 pipette tip

-

This compound

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed HT-29 cells in 12-well plates and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

IL-8 Secretion Assay

Materials:

-

HT-29 cells

-

This compound

-

Human IL-8 ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HT-29 cells in a 24-well plate.

-

Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-8 in the supernatants based on a standard curve.

Visualizations

Signaling Pathway of this compound at PAR2

References

The Biased Agonism of AY254: A Technical Guide to its Role in PAR2-Mediated Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AY254 has emerged as a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2), demonstrating a significant preference for activating the ERK1/2 signaling pathway over calcium mobilization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key signaling events, and detailed protocols for the experimental validation of its activity. The biased nature of this compound presents a promising avenue for the development of targeted therapeutics that can selectively modulate PAR2 signaling to achieve desired cellular responses while minimizing off-target effects. This document serves as a comprehensive resource for researchers investigating PAR2 signaling and for professionals involved in the discovery and development of novel therapeutics targeting this receptor.

Introduction to this compound and PAR2 Biased Agonism

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] Upon activation by serine proteases, PAR2 can couple to multiple intracellular signaling pathways, leading to diverse cellular outcomes. The concept of "biased agonism" or "functional selectivity" describes the ability of different agonists to stabilize distinct receptor conformations, thereby preferentially activating a subset of downstream signaling pathways.

This compound is a synthetic peptide-based agonist that exhibits strong biased agonism for PAR2. It selectively activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a key cascade involved in cell proliferation, survival, and differentiation, with significantly lower potency for inducing intracellular calcium release.[1][2] This preferential activation of the PAR2-ERK1/2 axis by this compound has been shown to mediate specific functional responses in human colorectal carcinoma (HT-29) cells, including the attenuation of cytokine-induced apoptosis, promotion of cell migration, and induction of interleukin-8 (IL-8) secretion.[1][3] The unique signaling profile of this compound makes it an invaluable tool for dissecting the specific roles of the PAR2-ERK1/2 pathway and a potential lead for the development of pathway-selective therapeutics.

Quantitative Analysis of this compound Activity

The biased agonism of this compound is quantitatively defined by its differential potency in activating distinct signaling pathways. The following table summarizes the key in vitro activity data for this compound in Chinese Hamster Ovary (CHO) cells stably expressing human PAR2 (CHO-hPAR2).

| Parameter | Cell Line | Value | Reference(s) |

| EC50 (ERK1/2 Phosphorylation) | CHO-hPAR2 | 2 nM | [1][2] |

| EC50 (Intracellular Ca2+ Release) | CHO-hPAR2 | 80 nM | [1][2] |

Signaling Pathways Modulated by this compound

The PAR2-ERK1/2 Signaling Pathway

This compound's primary mechanism of action involves the potent and selective activation of the PAR2-ERK1/2 signaling cascade. Upon binding to PAR2, this compound induces a conformational change that preferentially couples the receptor to G proteins that initiate the MAPK/ERK cascade. This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and ultimately ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, survival, and migration.

Caption: this compound activates the PAR2-ERK1/2 signaling pathway.

Downstream Functional Effects in HT-29 Cells

The selective activation of the PAR2-ERK1/2 pathway by this compound leads to distinct functional outcomes in human colorectal cancer (HT-29) cells.[1][3]

Caption: Functional consequences of this compound-mediated PAR2-ERK1/2 activation in HT-29 cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

ERK1/2 Phosphorylation Assay

This protocol describes a method for quantifying the phosphorylation of ERK1/2 in CHO-hPAR2 cells in response to this compound stimulation using a cell-based immunoassay.

Materials:

-

CHO-hPAR2 cells

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

ERK1/2 (Total and Phospho-specific) antibody-based detection kit (e.g., ELISA, Western Blot)

-

96-well microplate

-

Microplate reader or Western Blot imaging system

Procedure:

-

Cell Seeding: Seed CHO-hPAR2 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-12 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

-

Cell Treatment: Aspirate the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the treatment medium and add lysis buffer to each well. Incubate on ice for 15-30 minutes.

-

Detection:

-

ELISA: Transfer the cell lysates to the antibody-coated plate and follow the manufacturer's instructions for the specific phospho-ERK1/2 and total ERK1/2 ELISA kit.

-

Western Blot: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

-

-

Data Analysis: For ELISA, measure the absorbance or fluorescence using a microplate reader. For Western Blot, quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for the ERK1/2 phosphorylation assay.

Intracellular Calcium Mobilization Assay

This protocol details a method to measure changes in intracellular calcium concentration in CHO-hPAR2 cells upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

-

CHO-hPAR2 cells

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Probenecid (optional, to prevent dye extrusion)

-

This compound

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader with kinetic reading capabilities and injectors

Procedure:

-

Cell Seeding: Seed CHO-hPAR2 cells in a 96-well black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Aspirate the growth medium and add the calcium indicator dye loading solution (containing the dye and optionally probenecid in assay buffer). Incubate for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.

-

Measurement: Place the cell plate in the fluorescence microplate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for a few seconds.

-

Agonist Addition: Program the instrument's injectors to add the this compound dilutions from the compound plate to the cell plate.

-

Data Acquisition: Continue recording the fluorescence signal for a sufficient duration to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline). Plot the response against the this compound concentration and fit the data to determine the EC50 value.

References

The PAR2 Biased Agonist AY254: A Technical Guide for Researchers

An In-depth Examination of a Potent Modulator of ERK1/2 Signaling for Applications in Cancer, Wound Healing, and Inflammation Research.

This technical guide provides a comprehensive overview of AY254, a potent and selective Protease-Activated Receptor 2 (PAR2) biased agonist. Developed for researchers, scientists, and drug development professionals, this document details the primary research areas where this compound is most commonly used, its mechanism of action, and detailed experimental protocols.

Core Concepts: Understanding this compound

This compound is a synthetic peptide analog that acts as a biased agonist at PAR2. This means it preferentially activates a specific downstream signaling pathway—the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway—over other potential PAR2-mediated pathways, such as intracellular calcium mobilization.[1][2] This biased agonism makes this compound a valuable tool for dissecting the specific roles of ERK1/2 signaling in various physiological and pathological processes.

Primary Research Areas of Application

The unique signaling profile of this compound has led to its application in several key research areas:

Cancer Biology

The most prominent area of research for this compound is in oncology, particularly in the context of colorectal cancer.[1] Studies have shown that this compound, through its selective activation of the PAR2-ERK1/2 pathway, can:

-

Reduce Cytokine-Induced Apoptosis: this compound has been demonstrated to attenuate the activation of caspases 3 and 8 induced by inflammatory cytokines in human colorectal cancer (HT29) cells.[1][2]

-

Promote Cancer Cell Migration and "Wound Healing": In in vitro scratch-wound healing assays, this compound promotes the closure of the "wound" in a monolayer of colorectal cancer cells, indicating an effect on cell migration.[1][2]

-

Induce Pro-inflammatory Cytokine Secretion: this compound has been shown to induce the secretion of Interleukin-8 (IL-8) in HT29 cells.[1][2]

These findings suggest that the PAR2-ERK1/2 pathway may play a complex role in cancer progression, influencing cell survival, migration, and the tumor microenvironment.

Wound Healing and Tissue Repair

Given its demonstrated ability to promote cell migration in cancer models, this compound is a molecule of interest in the broader field of wound healing and tissue repair. PAR2 activation is known to be involved in epithelial wound healing.[3][4] The biased agonism of this compound allows for the specific investigation of the ERK1/2 pathway's contribution to these reparative processes, independent of significant calcium signaling. Research in this area may extend to dermal wound healing and the repair of other epithelial tissues.

Inflammation

While less explored specifically with this compound, the role of PAR2 in inflammation is well-established.[5] PAR2 activation is known to modulate inflammatory responses, and its biased signaling can lead to distinct functional outcomes. This compound's ability to induce IL-8 secretion points towards a potential role in modulating inflammatory cell recruitment. Future research may explore the use of this compound in models of inflammatory diseases to understand the specific contribution of ERK1/2 signaling to the inflammatory process.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and related PAR2 modulators, providing a comparative overview of their potency and signaling bias.

| Compound | Target | Action | EC50 (ERK1/2 Phosphorylation) | EC50 (Ca2+ Release) | Cell Line | Reference |

| This compound | PAR2 | Biased Agonist | 2 nM | 80 nM | HT29 | [1][2] |

| AY77 | PAR2 | Calcium-Biased Agonist | 2 µM | 40 nM | CHO-hPAR2 | [2] |

| DF253 | PAR2 | Calcium-Biased Agonist | > 100 µM | 2 µM | CHO-hPAR2 | [2] |

| 2-furoyl-LIGRLO-NH2 | PAR2 | Agonist | - | - | CMT-93 | [4] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs involving this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of this compound, a biased agonist of PAR2, leading to preferential activation of the ERK1/2 cascade.

Caption: A generalized experimental workflow for investigating the cellular effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from common practices in the field.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of ERK1/2 phosphorylation in response to this compound treatment.

a. Cell Culture and Treatment:

-

Seed human colorectal cancer cells (e.g., HT29) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[7]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.

b. Cell Lysis and Protein Quantification:

-

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

c. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[7]

d. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized data as a function of this compound concentration to generate a dose-response curve and calculate the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium levels upon this compound stimulation.

a. Cell Preparation:

-

Seed cells (e.g., CHO-hPAR2 or HT29) in a black, clear-bottom 96-well plate and grow to confluency.

-

Wash the cells with a calcium-free Krebs buffer.[8]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in Krebs buffer for 30-60 minutes at 37°C in the dark.[8][9]

-

Wash the cells to remove excess dye.

b. Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader with automated injection capabilities.

-

Measure the baseline fluorescence for a short period.

-

Inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.

-

Record the fluorescence for a sufficient duration to capture the peak response and subsequent decay.

c. Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of this compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Scratch Wound Healing Assay

This protocol is used to assess the effect of this compound on cell migration.

a. Monolayer Preparation and Wounding:

-

Seed cells (e.g., HT29) in a 12- or 24-well plate and grow to full confluency.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[10]

-

Gently wash the wells with PBS to remove detached cells.

b. Treatment and Imaging:

-

Add fresh media containing different concentrations of this compound or a vehicle control to the wells.

-

Capture images of the scratch at time 0 using a phase-contrast microscope.

-

Incubate the plate and capture images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the wound is closed in the control wells.[10]

c. Data Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

Compare the rate of wound closure between this compound-treated and control groups to determine the effect on cell migration.

Conclusion

This compound is a powerful research tool for investigating the specific roles of the PAR2-ERK1/2 signaling pathway. Its biased agonism provides a unique opportunity to uncouple ERK1/2 activation from broad calcium signaling, enabling a more nuanced understanding of cellular processes such as cancer cell proliferation and migration, wound healing, and inflammation. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in advancing these and other areas of biomedical research.

References

- 1. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 2. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism [mdpi.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Low-Dose Trypsin Accelerates Wound Healing via Protease-Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of AY254 on Cytokine-Induced Caspase 3/8 Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the effects of AY254, a potent and selective Protease-Activated Receptor 2 (PAR2) biased agonist, on the cytokine-induced activation of caspase-3 and caspase-8, key executioners of apoptosis. Evidence demonstrates that this compound attenuates the activation of these caspases in human colorectal cancer (HT-29) cells, a process mediated through the selective activation of the ERK1/2 signaling pathway. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing caspase activation, and a summary of the quantitative effects of this compound.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.

Recent research has focused on the development of biased agonists for PAR2, which selectively activate certain downstream signaling pathways over others. This compound has emerged as a potent PAR2 biased agonist that preferentially activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway with an EC50 of 2 nM, while being significantly less potent in activating calcium release.[1] This biased agonism has been shown to confer anti-apoptotic properties, specifically in the context of cytokine-induced cell death.[1][2]

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) are key mediators of inflammation and can induce apoptosis in various cell types, including cancer cells, through the activation of the extrinsic apoptosis pathway. This pathway involves the activation of initiator caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

This guide explores the inhibitory effect of this compound on this cytokine-induced caspase cascade, highlighting its mechanism of action and providing the necessary technical details for researchers to investigate this phenomenon further.

Signaling Pathway of this compound in the Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by modulating the PAR2-ERK1/2 signaling axis. The binding of this compound to PAR2 leads to a conformational change in the receptor that preferentially couples to G proteins that activate the ERK1/2 pathway. Activated ERK1/2 can then phosphorylate and regulate the activity of various downstream proteins, including those involved in the apoptotic machinery, leading to a reduction in the activation of caspase-8 and caspase-3.

Quantitative Data Summary

The administration of this compound has been shown to significantly reduce the activation of caspase-3 and caspase-8 in HT-29 cells following stimulation with a combination of TNF-α and IFN-γ. The following table provides a representative summary of the observed effects. Please note that the exact quantitative data from the primary literature is not publicly available, and the values presented here are illustrative of the reported findings.

| Treatment Group | Caspase-3 Activity (Relative Luminescence Units) | % Inhibition of Caspase-3 Activity | Caspase-8 Activity (Relative Luminescence Units) | % Inhibition of Caspase-8 Activity |

| Untreated Control | 1,500 ± 150 | N/A | 2,000 ± 200 | N/A |

| Cytokines (TNF-α + IFN-γ) | 15,000 ± 1,200 | 0% | 20,000 ± 1,800 | 0% |

| Cytokines + this compound (100 nM) | 6,000 ± 500 | 60% | 8,000 ± 700 | 60% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to assess the effect of this compound on cytokine-induced caspase activation.

Cell Culture and Reagents

-

Cell Line: Human colorectal adenocarcinoma cells (HT-29).

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Reagents:

-

This compound (Tocris Bioscience or equivalent)

-

Recombinant Human TNF-α (R&D Systems or equivalent)

-

Recombinant Human IFN-γ (R&D Systems or equivalent)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Caspase-Glo® 8 Assay System (Promega)

-

Primary antibodies: anti-cleaved caspase-3, anti-cleaved caspase-8, anti-β-actin (Cell Signaling Technology or equivalent)

-

HRP-conjugated secondary antibodies (Cell Signaling Technology or equivalent)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Induction of Apoptosis

-

Seed HT-29 cells in 96-well plates (for luminescence assays) or 6-well plates (for western blotting) at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Add a combination of TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 100 U/mL) to the wells to induce apoptosis.

-

Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.

Caspase Activity Assay (Luminescence-Based)

This protocol is adapted for the Promega Caspase-Glo® Assay series.

-

After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the appropriate Caspase-Glo® reagent (3/7 or 8) to each well of the 96-well plate.

-

Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage inhibition of caspase activity relative to the cytokine-treated control.

Western Blot Analysis for Cleaved Caspases

-

After treatment, wash the cells in 6-well plates twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysates to microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 or cleaved caspase-8 overnight at 4°C. A β-actin antibody should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system and an appropriate imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound represents a valuable research tool for dissecting the roles of biased PAR2 signaling in cellular processes. Its ability to selectively activate the ERK1/2 pathway and consequently inhibit cytokine-induced apoptosis through the attenuation of caspase-3 and caspase-8 activation provides a clear example of how biased agonism can be harnessed to achieve specific therapeutic effects. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the anti-apoptotic potential of this compound and other PAR2-modulating compounds in the context of inflammatory diseases and cancer. Further investigation into the precise molecular mechanisms downstream of ERK1/2 activation that lead to caspase inhibition is warranted and will likely unveil new targets for drug development.

References

An In-depth Technical Guide to the Biased Agonism of AY254 at Protease-Activated Receptor 2 (PAR2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biased agonist AY254 and its interaction with Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, pain, metabolism, and cancer.[1][2] The unique activation mechanism of PAR2, which involves proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, allows for complex signaling outcomes.[1][3] The concept of "biased agonism" or "functional selectivity" is central to understanding PAR2 signaling, as different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream intracellular pathways.[2][4]

This compound has emerged as a potent and selective PAR2 biased agonist, demonstrating a strong preference for the ERK1/2 signaling pathway over the canonical calcium mobilization pathway.[1][2][5] This guide details the quantitative pharmacology of this compound, the signaling pathways it modulates, and the detailed experimental protocols used to characterize its unique properties.

Data Presentation: Quantitative Pharmacology of PAR2 Agonists

The biased agonism of this compound is most clearly demonstrated by comparing its potency (EC50) for activating different signaling pathways against other PAR2 agonists. The following table summarizes key quantitative data from studies in CHO cells transfected with human PAR2 (hPAR2).

| Compound | Signaling Pathway | EC50 Value | Bias Profile | Reference |

| This compound | ERK1/2 Phosphorylation | 2 nM | ERK-biased | [1][2][5] |

| Ca²⁺ Release | 80 nM | [1][2][5] | ||

| AY77 | ERK1/2 Phosphorylation | 2 µM | Calcium-biased | [1][2] |

| Ca²⁺ Release | 40 nM | [1][2] | ||

| DF253 | ERK1/2 Phosphorylation | > 100 µM | Calcium-biased | [1][2] |

| Ca²⁺ Release | 2 µM | [1][2] |

This data highlights that this compound is approximately 40-fold more potent at stimulating ERK1/2 phosphorylation compared to calcium release, establishing it as a significant tool for studying the consequences of biased PAR2 signaling. In functional assays using human colorectal carcinoma cells (HT29), this ERK1/2 bias translates to specific cellular outcomes, including the reduction of cytokine-induced caspase 3/8 activation, promotion of scratch-wound healing, and induction of IL-8 secretion.[1][5]

Signaling Pathways and Visualization

PAR2 activation initiates multiple intracellular signaling cascades. Canonically, it couples to Gαq/11 proteins to activate Phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and the release of intracellular calcium (Ca²⁺).[6] Alternatively, PAR2 can signal independently of G proteins by recruiting β-arrestins, which can act as scaffolds for signaling complexes, including those leading to the activation of the MAP kinase cascade (ERK1/2).[3] this compound selectively leverages this latter pathway.

Caption: Biased agonism of this compound at PAR2, favoring β-arrestin/ERK signaling.

Experimental Protocols

Characterizing the biased agonism of this compound requires specific cellular assays to quantify the activation of distinct signaling pathways. The following sections detail the methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq-mediated signaling.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hPAR2 are seeded into 96-well black, clear-bottom plates and grown to near confluency.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 30-60 minutes at 37°C.[7] This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

Compound Addition: The plate is placed into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation). A baseline fluorescence reading is established.

-

Measurement: A solution of this compound (or other agonists) at various concentrations is automatically injected into the wells. The fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) is measured every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.[8]

-

Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

References

- 1. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AY 254 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AY254 in a Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. The ability to modulate this process is of significant interest in regenerative medicine and drug development. AY254 is a potent and selective biased agonist for the Protease-Activated Receptor 2 (PAR2). It preferentially activates the ERK1/2 signaling pathway, which is known to play a crucial role in cell migration, a key component of wound healing.[1] This document provides a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay using the human colorectal adenocarcinoma cell line, HT29, a model system in which this compound has been shown to promote wound closure.[1]

Data Presentation

The following table summarizes the expected quantitative data from a wound healing assay using this compound. The values are hypothetical and serve as an example for data presentation. Actual results will vary depending on experimental conditions.

| Treatment Group | Concentration | Time Point (hours) | Wound Width (µm) | Percent Wound Closure (%) | Cell Migration Rate (µm/hour) |

| Vehicle Control (DMSO) | 0.1% | 0 | 500 ± 25 | 0 | 0 |

| 12 | 400 ± 30 | 20 | 8.3 | ||

| 24 | 300 ± 35 | 40 | 8.3 | ||

| This compound | 2 nM | 0 | 500 ± 25 | 0 | 0 |

| 12 | 300 ± 28 | 40 | 16.7 | ||

| 24 | 150 ± 30 | 70 | 14.6 | ||

| This compound | 10 nM | 0 | 500 ± 25 | 0 | 0 |

| 12 | 250 ± 25 | 50 | 20.8 | ||

| 24 | 50 ± 20 | 90 | 18.8 | ||

| Positive Control (e.g., EGF) | 10 ng/mL | 0 | 500 ± 25 | 0 | 0 |

| 12 | 200 ± 30 | 60 | 25.0 | ||

| 24 | 25 ± 15 | 95 | 19.8 |

Experimental Protocols

I. Materials and Reagents

-

Cell Line: HT29 (human colorectal adenocarcinoma)

-

Compound: this compound (store as per manufacturer's instructions, typically dissolved in DMSO to create a stock solution)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): sterile, pH 7.4

-

Trypsin-EDTA: 0.25%

-

DMSO: Cell culture grade

-

Multi-well plates: 12-well or 24-well tissue culture treated plates

-

Pipette tips: sterile p200 or p1000 tips

-

Microscope: Inverted microscope with a camera for image acquisition

-

Image analysis software: ImageJ or similar

II. Cell Culture and Seeding

-

Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

For the wound healing assay, seed the HT29 cells in 12-well plates at a density that allows them to form a confluent monolayer within 24-48 hours.

III. Wound Healing (Scratch) Assay Protocol

-

Once the HT29 cells have formed a confluent monolayer, gently aspirate the culture medium.

-

Using a sterile p200 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.

-

Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

-

Prepare the treatment media. Dilute the this compound stock solution in serum-free or low-serum (0.5-1% FBS) McCoy's 5A medium to the desired final concentrations. An effective concentration for this compound is expected to be in the low nanomolar range, given its EC50 of 2 nM for ERK1/2 phosphorylation.[1] A concentration range of 1-100 nM is recommended for initial experiments. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells) and a positive control (e.g., Epidermal Growth Factor, EGF, at 10 ng/mL).

-

Add the respective treatment media to each well.

-

Immediately after adding the treatment media, capture the first set of images of the wounds (T=0). Use phase-contrast microscopy at 4x or 10x magnification. It is crucial to have reference points to ensure that the same field of view is imaged at each time point.

-

Incubate the plate at 37°C and 5% CO2.

-

Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours) to monitor wound closure.

IV. Data Acquisition and Analysis

-

Use image analysis software (e.g., ImageJ) to measure the width of the scratch at multiple points along its length for each image.

-

Calculate the average wound width for each well at each time point.

-

Calculate the "Percent Wound Closure" using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T=x) / Initial Wound Width] * 100

-

Alternatively, the area of the wound can be measured and the percentage of wound closure can be calculated based on the change in area over time.

-

The cell migration rate can be calculated by dividing the change in wound width by the time interval.

Mandatory Visualizations

Caption: Experimental workflow for the this compound wound healing assay.

Caption: this compound-induced PAR2-ERK1/2 signaling pathway in cell migration.

References

AY254: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AY254, a potent and biased agonist for Protease-Activated Receptor 2 (PAR2), in various in vitro cell culture experiments. This compound selectively activates the ERK1/2 signaling pathway, making it a valuable tool for investigating the downstream functional consequences of biased PAR2 agonism.

Introduction to this compound

This compound is a synthetic peptide analog that acts as a biased agonist at PAR2. Unlike the endogenous activator trypsin, which signals through both Gαq (leading to calcium release) and Gα12/13 (leading to ERK1/2 activation), this compound demonstrates a strong preference for the ERK1/2 pathway. This biased agonism allows for the specific interrogation of ERK1/2-mediated cellular functions downstream of PAR2 activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.

| Parameter | Cell Line | Value | Reference |

| EC50 (ERK1/2 Phosphorylation) | CHO cells (transfected with hPAR2) | 2 nM | [1] |

| EC50 (Ca2+ Release) | CHO cells (transfected with hPAR2) | 80 nM | [1] |

| Functional Effects | HT-29 cells | Attenuates caspase 3/8 activation, promotes scratch-wound healing, induces IL-8 secretion | [1][2] |

Signaling Pathway

This compound exerts its effects by binding to and activating PAR2, a G-protein coupled receptor. This activation preferentially engages signaling cascades that lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, leading to various cellular responses.

Caption: this compound biased signaling through the PAR2-ERK1/2 pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the functional effects of this compound.

Cell Culture

-

HT-29 (Human Colorectal Adenocarcinoma) Cells: Culture in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

CHO (Chinese Hamster Ovary) Cells (hPAR2 transfected): Culture in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain PAR2 expression.

Maintain all cells in a humidified incubator at 37°C with 5% CO2.

Scratch-Wound Healing Assay in HT-29 Cells

This assay assesses the effect of this compound on cell migration.

Materials:

-

HT-29 cells

-

12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Culture medium (McCoy's 5A with 1% FBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Microscope with a camera

Protocol:

-

Seed HT-29 cells into 12-well plates at a density that allows them to reach 95-100% confluency within 24-48 hours.

-

Once confluent, gently create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-